2-(4-amino-1H-pyrazol-1-yl)-N-cyclopentylacetamide
Description
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Properties
IUPAC Name |
2-(4-aminopyrazol-1-yl)-N-cyclopentylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c11-8-5-12-14(6-8)7-10(15)13-9-3-1-2-4-9/h5-6,9H,1-4,7,11H2,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCLUPWSWSZMEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2C=C(C=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-amino-1H-pyrazol-1-yl)-N-cyclopentylacetamide is a chemical compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology. This compound features a pyrazole ring, which is known for its diverse biological activities, and it is being investigated for its potential therapeutic applications, particularly as an enzyme inhibitor or modulator of various biological pathways.
Chemical Structure and Properties
The compound can be characterized by the following structural formula:
Key Properties:
- Molecular Weight: 196.26 g/mol
- IUPAC Name: 2-(4-amino-1H-pyrazol-1-yl)-N-cyclopentylacetamide
- Solubility: Enhanced by its hydrochloride salt form, making it suitable for aqueous solutions .
The biological activity of 2-(4-amino-1H-pyrazol-1-yl)-N-cyclopentylacetamide primarily involves its interaction with specific enzymes and receptors. It can act as an inhibitor or modulator by binding to active sites or allosteric sites on target proteins, leading to alterations in biochemical pathways. This modulation can result in therapeutic effects, particularly in cancer and inflammatory diseases .
Therapeutic Potential
Recent studies have highlighted the compound's potential in various therapeutic contexts:
- Cancer Treatment: It has been explored for its ability to disrupt protein-protein interactions critical in DNA repair mechanisms, particularly those involving RAD51-BRCA2 complexes. This disruption could enhance the efficacy of existing therapies like PARP inhibitors .
- Inflammatory Conditions: The pyrazole moiety is known for anti-inflammatory properties, suggesting that this compound may also offer benefits in treating inflammatory diseases .
Comparative Biological Activity
The following table summarizes the biological activities of similar pyrazole derivatives:
| Compound Name | Activity | Reference |
|---|---|---|
| Celecoxib | COX-2 inhibitor | |
| Rimonabant | Cannabinoid receptor antagonist | |
| Phenylbutazone | Anti-inflammatory | |
| 2-(4-Amino-pyrazol-1-yl)-N-(4-fluoro-phenyl)-acetamide | Enzyme inhibitor |
Case Study 1: Enzyme Inhibition
In a study focusing on enzyme inhibition, 2-(4-amino-1H-pyrazol-1-yl)-N-cyclopentylacetamide was evaluated for its ability to inhibit specific kinases involved in cancer progression. The results indicated a significant reduction in kinase activity at micromolar concentrations, suggesting a promising avenue for further development as an anticancer agent .
Case Study 2: Protein Interaction Disruption
Another research project investigated the compound's role as a disruptor of RAD51-BRCA2 interactions. The study demonstrated that treatment with this compound led to decreased homologous recombination efficiency and increased cell death in BRCA-deficient cancer cell lines when combined with PARP inhibitors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
